The Gem-Difluoro Advantage: A Technical Deep Dive into (4,4-Difluorocyclohexyl)methanamine HCl
The Gem-Difluoro Advantage: A Technical Deep Dive into (4,4-Difluorocyclohexyl)methanamine HCl
[1]
Executive Summary: The Fluorine Bioisostere Paradigm
(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) represents a critical motif in modern medicinal chemistry, serving as a sophisticated bioisostere for both cyclohexyl and phenyl rings.[1] Unlike simple hydrocarbon analogs, the gem-difluoro substitution at the C4 position introduces profound stereoelectronic effects without significantly altering steric bulk.[1]
For drug development professionals, this building block offers a tripartite advantage:
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the typically labile C4 position of the cyclohexane ring.[1]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal primary amine, potentially improving oral bioavailability and membrane permeability.[1]
-
Lipophilicity Tuning: It modulates LogD, often providing a "sweet spot" between the lipophilicity of a cyclohexyl group and the polarity of a heteroatom-substituted ring.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values relevant to lead optimization.
| Property | Value | Context for Drug Design |
| Molecular Formula | C₇H₁₃F₂N[1] · HCl | Salt form ensures stability and water solubility.[1] |
| Molecular Weight | 185.64 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Free Base) | 0.8 – 1.0 | Moderate lipophilicity; higher than non-fluorinated analog due to C-F hydrophobicity.[1] |
| pKa (Conjugate Acid) | ~9.8 – 10.2 | Slightly lower than cyclohexylmethanamine (~10.[1]6) due to through-bond inductive effects ( |
| Topological Polar Surface Area | 26.02 Ų | Favorable for CNS penetration when coupled.[1] |
| H-Bond Donors/Acceptors | 1 / 3 | Fluorine acts as a weak H-bond acceptor.[1] |
Structural Analysis: The Dipole Factor
The gem-difluoro group creates a significant molecular dipole.[1] In the chair conformation, the C-F bonds are oriented such that their dipoles reinforce each other.[1] This electronic bias can influence the preferred conformation of the cyclohexane ring (flattening of the chair) and the orientation of the methanamine tail, although the distance (4-position vs 1-position) mitigates direct steric clash (gauche effects).[1]
[1]
Synthetic Architecture
The synthesis of (4,4-difluorocyclohexyl)methanamine HCl requires careful handling of fluorinating agents.[1] The most robust pathway proceeds via the fluorination of a ketone precursor followed by nitrile reduction.[1]
Core Protocol: From Ketone to Amine HCl
Prerequisite: All reactions involving DAST (Diethylaminosulfur trifluoride) must be performed in a fume hood with blast shielding due to thermal instability.[1]
Step 1: Deoxyfluorination[1]
-
Substrate: 4-Oxocyclohexanecarbonitrile.[1]
-
Reagent: DAST or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]
-
Solvent: Anhydrous DCM (Dichloromethane).[1]
Mechanism: The carbonyl oxygen attacks the sulfur center, displacing a fluoride.[1] A second fluoride then displaces the sulfur-leaving group, forming the gem-difluoro motif.[1]
Step 2: Nitrile Reduction[1]
-
Substrate: 4,4-Difluorocyclohexanecarbonitrile.[1]
-
Reagent: Borane-THF complex (BH₃[1]·THF) or LiAlH₄ (Lithium Aluminum Hydride).[1]
-
Condition: Reflux under Argon/Nitrogen.[1]
-
Workup: Quench with MeOH, then treat with HCl/Dioxane to precipitate the salt.
Experimental Workflow Diagram
[1]
Application in Lead Optimization
The (4,4-difluorocyclohexyl)methyl group is frequently employed to optimize "Right-Hand Side" (RHS) fragments in kinase inhibitors and GPCR ligands.[1]
Case Study Logic: Bioisosteric Replacement
When replacing a Cyclohexylmethyl group:
-
Observation: The parent compound suffers from rapid clearance due to hydroxylation at C4.[1]
-
Solution: Introduction of the 4,4-difluoro motif.
-
Outcome: Metabolic half-life (
) increases significantly.[1] The lipophilicity remains comparable, maintaining hydrophobic interactions in the binding pocket.[1]
When replacing a Benzyl group:
-
Observation: The phenyl ring causes "flatness" (high
character), leading to poor solubility.[1] -
Solution: The 4,4-difluorocyclohexyl group mimics the bulk of the phenyl ring but introduces saturation (
), which often improves solubility and breaks π-stacking aggregation.[1]
Comparison Table: Substituent Effects
| Substituent | Electronic Effect | Metabolic Stability | Lipophilicity (Relative) |
| Cyclohexyl | Neutral | Low (C4 oxidation prone) | High |
| 4,4-Difluorocyclohexyl | Weakly Electron Withdrawing | High (Blocked) | Moderate-High |
| Phenyl | Electron Withdrawing (Resonance) | Moderate | Moderate |
| Tetrahydropyranyl | Polar | Moderate | Low |
Handling, Safety, and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator at room temperature (15-25°C).
-
Stability: The C-F bond is chemically inert under standard physiological and synthetic conditions (non-labile).[1] It resists hydrolysis and typical nucleophilic attacks.[1]
-
Safety:
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
PubChem Compound Summary. (2024). (4,4-Difluorocyclohexyl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Link
-
Barker, T. J., & Boger, D. L. (2012).[1] Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes.[1] Journal of the American Chemical Society, 134(33), 13588–13591.[1] (Context on radical fluorination stability). Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Sources
- 1. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 809273-65-2 | 1-(4,4-ジフルオロシクロヘキシル)メタンアミン塩酸塩 | 1-(4,4-Difluorocyclohexyl)methanamine hydrochloride - アラケム株式会社 [alachem.co.jp]
- 4. Buy (1,4-Difluorocyclohexyl)methanamine [smolecule.com]
- 5. (4,4-Difluorocyclohexane)methylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
